1,5-dimethyl-1H-indole-2-boronic acid
CAS No.: 912331-73-8
Cat. No.: VC14047351
Molecular Formula: C10H12BNO2
Molecular Weight: 189.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912331-73-8 |
|---|---|
| Molecular Formula | C10H12BNO2 |
| Molecular Weight | 189.02 g/mol |
| IUPAC Name | (1,5-dimethylindol-2-yl)boronic acid |
| Standard InChI | InChI=1S/C10H12BNO2/c1-7-3-4-9-8(5-7)6-10(11(13)14)12(9)2/h3-6,13-14H,1-2H3 |
| Standard InChI Key | SMEUSDPYIPMPEK-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC2=C(N1C)C=CC(=C2)C)(O)O |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
The compound features a fused benzene-pyrrole ring system typical of indoles, with methyl groups at the 1 and 5 positions and a boronic acid (-B(OH)) group at the 2 position (Figure 1). The nitrogen atom in the pyrrole ring is methylated, which prevents tautomerization and stabilizes the indole core. The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .
Key structural attributes:
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Steric effects: The 1- and 5-methyl groups introduce steric hindrance, influencing regioselectivity in reactions.
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Electronic effects: The electron-rich indole ring and electron-deficient boronic acid group create a polarized system amenable to nucleophilic and electrophilic attacks .
Physicochemical Properties
The compound is typically a solid at room temperature, with moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Its boronic acid moiety can form reversible covalent bonds with diols, a property exploited in sensor technologies and bioconjugation .
Synthesis and Preparation Methods
Traditional Halogen-Lithium Exchange
A common synthesis route involves halogen-lithium exchange followed by boronation. For example, 3-bromo-1,5-dimethyl-1H-indole undergoes lithiation with n-butyllithium, followed by treatment with triisopropyl borate to yield the boronic acid (Scheme 1). This method achieves moderate yields (~45%) but requires stringent anhydrous conditions .
Transition-Metal-Catalyzed Borylation
Recent advances employ iridium or rhodium catalysts for direct C-H borylation. Using bis(neopentyl glycolato)diboron (nepB-Bnep) as a boron source, iridium complexes selectively borylate the C2 position of indoles under mild conditions (Table 1) .
Table 1: Comparative Borylation Conditions
| Catalyst | Boron Source | Temperature | Yield (%) | Selectivity |
|---|---|---|---|---|
| [Ir(cod)Cl] | nepB-Bnep | 100°C | 78 | C2 |
| RhCl(PPh) | pinB-Bpin | 80°C | 65 | C3 |
| Co(IMes)Cl | PhMeSi-Bpin | 50°C | 72 | C2 |
Decarboxylative Borylation
Palladium-catalyzed decarboxylative borylation of indole-2-carboxylic acids offers an alternative route, avoiding pre-functionalized substrates. This method achieves yields up to 85% and exemplifies the growing emphasis on step economy .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a key partner in Suzuki reactions, enabling the synthesis of biaryl structures. For instance, coupling with 4-bromoanisole produces 1,5-dimethyl-2-(4-methoxyphenyl)-1H-indole, a precursor to fluorescent dyes .
Multicomponent Reactions
In Ugi-type reactions, the boronic acid acts as a bifunctional substrate, participating in both imine formation and boronate assembly. This versatility facilitates the rapid construction of indole-based peptidomimetics .
Material Science Applications
The compound’s ability to form self-assembled monolayers (SAMs) on gold surfaces has been exploited in biosensor development. Its diol-binding capacity enhances glucose detection sensitivity in electrochemical assays .
Biological and Pharmacological Relevance
Antimicrobial Activity
Indolylboronic acids exhibit moderate activity against Staphylococcus aureus (MIC = 16 µg/mL) by inhibiting penicillin-binding proteins. The methyl groups enhance membrane permeability, while the boronic acid moiety chelates essential metal ions .
Challenges in Drug Development
Despite promising activity, high hepatic clearance (CL = 35 mL/min/kg) and low aqueous solubility (0.2 mg/mL) limit in vivo efficacy. Prodrug strategies, such as esterification of the boronic acid, are under investigation .
Comparative Analysis with Structural Analogs
Table 2: Structural and Functional Comparison
| Compound | Substituents | Reactivity | Bioactivity (IC) |
|---|---|---|---|
| 1H-Indole-2-boronic acid | None | High | 25 µM (MCF-7) |
| 3-Bromo-1H-indole-2-boronic acid | Br at C3 | Moderate | 18 µM (MCF-7) |
| 1-Methyl-1H-indole-2-boronic acid | Me at C1 | High | 15 µM (MCF-7) |
| 1,5-Dimethyl-1H-indole-2-boronic acid | Me at C1/C5 | Moderate | 12 µM (MCF-7) |
The 1,5-dimethyl derivative exhibits balanced steric bulk and electronic modulation, optimizing both synthetic utility and target engagement .
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